1,3-Benzothiazole-2-carboxylic acid hydrate
Description
1,3-Benzothiazole-2-carboxylic acid hydrate is a heterocyclic compound featuring a benzothiazole core substituted with a carboxylic acid group at the 2-position, coordinated with water molecules in its hydrated form.
Properties
IUPAC Name |
1,3-benzothiazole-2-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S.H2O/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVDFIOWLQMNSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3622-04-6 | |
| Record name | 1,3-Benzothiazole-2-carboxylic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Oxidation of 2-Mercaptoaniline Derivatives
A widely reported method involves the oxidation of 2-mercaptoaniline precursors. For example, 2-mercaptoaniline reacts with acid chlorides under acidic conditions to form the benzothiazole core. Subsequent oxidation introduces the carboxylic acid moiety. A patent detailing analogous benzothiazole synthesis describes the use of sodium hypochlorite (NaClO) as an oxidizing agent, which can be adapted for this compound.
Key Reaction Parameters:
- Temperature : 35–40°C
- Reagents : 2-mercaptoaniline, chloroacetic acid, NaClO
- Solvent : Water/acetone mixture
- Yield : ~70–85% (theoretical)
Mechanism :
Cyclization of Thioamide Intermediates
Alternative routes employ thioamide intermediates derived from anthranilic acid. A study in Molecules outlines a protocol where 2-aminobenzenethiol reacts with glyoxylic acid in the presence of ammonium acetate and acetic acid. This one-pot synthesis avoids isolation of intermediates, improving efficiency.
Optimization Data:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Reaction time | 4–6 hours | Maximizes cyclization |
| Catalyst (CuCl₂) | 0.5 mol% | Prevents side reactions |
| pH | 2–3 | Enhances solubility |
Advantages :
Industrial-Scale Production
Large-Batch Oxidation Protocols
Industrial methods prioritize cost-effectiveness and scalability. A patentized process for a related benzothiazole derivative specifies:
| Step | Conditions | Outcome |
|---|---|---|
| Initial mixing | 25–30°C, 30 minutes | Precipitate formation |
| Oxidation | 35–40°C, NaClO addition over 4 hrs | Completes conversion |
| Acidification | HCl to pH 1–2 | Neutralizes excess base |
| Reduction | Sodium metabisulfite | Removes residual oxidants |
| Drying | 55–60°C under vacuum | Yields crystalline hydrate |
Challenges :
Purification and Characterization
Crystallization Techniques
Post-synthesis purification involves fractional crystallization. A mixture of dimethylformamide (DMF) and water (1:3 v/v) is commonly used to isolate the hydrate form.
Purity Analysis:
| Method | Parameters | Results |
|---|---|---|
| HPLC | C18 column, 0.1% H₃PO₄ mobile phase | Purity ≥98% |
| IR Spectroscopy | KBr pellet, 400–4000 cm⁻¹ | Peak at 1674 cm⁻¹ (C=O) |
| NMR (¹H, ¹³C) | DMSO-d₆ solvent | Confirms structure |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Oxidation route | 70–85 | 95–98 | High | Moderate |
| Cyclization route | 80–90 | 90–95 | Medium | Low |
| Industrial process | 75–88 | 98–99 | Very high | High |
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazole-2-carboxylic acid hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions can introduce various substituents into the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives. These products have significant applications in different fields due to their unique chemical properties .
Scientific Research Applications
1,3-Benzothiazole-2-carboxylic acid hydrate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Benzothiazole-2-carboxylic acid hydrate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound targets bacterial enzymes and disrupts their function, leading to cell death. In anticancer research, it interferes with cellular signaling pathways, inhibiting tumor growth and proliferation .
Comparison with Similar Compounds
Key Structural Insights :
- Benzothiazole vs.
- Quinoline Derivative: The fused pyridine ring in 4-hydroxy-2-quinolinecarboxylic acid () introduces aromaticity and π-stacking capabilities, distinct from benzothiazole’s thiazole ring.
- Substituent Effects : The carboxylic acid group in the target compound and its analogs (e.g., ) facilitates salt formation, esterification, or coordination chemistry, whereas hydroxy groups () influence acidity and solubility.
Physicochemical Properties
- Solubility: The hydrate form of 1,3-benzothiazole-2-carboxylic acid likely enhances water solubility compared to non-hydrated analogs like benzothiazole (). Benzimidazole derivatives () exhibit moderate aqueous solubility due to hydrogen bonding.
- Thermal Stability : Simple benzothiazoles (e.g., CAS 95-16-9) have boiling points >112°C (), while carboxylic acid derivatives may decompose at lower temperatures due to decarboxylation.
Biological Activity
1,3-Benzothiazole-2-carboxylic acid hydrate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and significant research findings.
- Molecular Formula : C₈H₅NO₂S·H₂O
- Molecular Weight : 183.20 g/mol
- Appearance : White to off-white powder
- Solubility : Slightly soluble in water, more soluble in organic solvents like dimethyl sulfoxide (DMSO)
This compound exhibits its biological effects primarily through the following mechanisms:
Target of Action
- The compound acts on various bacterial targets, particularly by inhibiting essential enzymes involved in DNA replication and metabolic pathways.
Mode of Action
- It disrupts bacterial cell functions by inhibiting DNA gyrase and dihydroorotase, leading to the cessation of DNA replication and pyrimidine biosynthesis, respectively .
Biochemical Pathways
- The inhibition of these enzymes affects critical biochemical pathways, resulting in the suppression of bacterial growth and potential therapeutic effects against infections.
Biological Activity
-
Antimicrobial Activity
- Bacterial Inhibition : Research indicates that this compound demonstrates significant antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. For instance, studies have shown minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against Acinetobacter baumannii and 8 μg/mL against Pseudomonas aeruginosa .
-
Anticancer Properties
- The compound has been explored for its potential anticancer properties. It has shown efficacy in inhibiting cancer cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects
Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated:
- MIC Values :
- S. aureus: 4 μg/mL
- MRSA: 2 μg/mL
- The compound exhibited bacteriostatic effects at sub-MIC concentrations, indicating potential for therapeutic use without significant cytotoxicity in human cell lines .
Study 2: Anticancer Activity
In vitro assays were conducted on various cancer cell lines including breast (MCF-7) and lung (A549) cancer cells. The findings revealed:
- IC50 Values :
- MCF-7: 15 μM
- A549: 20 μM
- Mechanistic studies indicated that the compound induced apoptosis via caspase activation and mitochondrial pathway modulation.
Table of Biological Activities
Q & A
Q. Advanced: How can Design of Experiments (DoE) improve synthesis efficiency?
Answer:
- Factor Screening : Use fractional factorial designs to identify critical parameters (e.g., temperature, pH, reaction time). For example, a 2⁴⁻¹ design reduces experiments while testing interactions between variables .
- Response Surface Methodology (RSM) : Optimize yield and purity by modeling quadratic relationships. Central composite designs are ideal for identifying optimal pH (e.g., 2.8–3.2) and temperature (e.g., 60–80°C) ranges .
Basic: What analytical techniques are most reliable for characterizing this compound?
Answer:
- Spectroscopy :
- Elemental Analysis : Validate molecular formula (C₈H₆N₂O₂·H₂O) with ≤0.3% deviation .
Q. Advanced: How can X-ray crystallography resolve ambiguities in hydrate structure?
Answer:
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å). Ensure crystals are grown via slow evaporation from DMF/water .
- Refinement : Apply SHELXL for structure solution. Monitor hydrogen-bonding networks (e.g., O–H···O between hydrate water and carboxylate) to confirm lattice stability .
Basic: How should researchers handle hygroscopicity and storage of this compound?
Answer:
Q. Advanced: What stability studies are critical for long-term storage?
Answer:
- Accelerated Aging Tests : Expose samples to 40°C/75% RH for 6 months. Monitor degradation via HPLC and mass loss-on-drying.
- Kinetic Modeling : Use Arrhenius equations to predict shelf life. For example, a 10% degradation threshold at 25°C correlates with a t₉₀ of ~3 years .
Basic: What solvent systems are optimal for solubility studies?
Answer:
Q. Advanced: How does molecular dynamics (MD) simulation predict solvent interactions?
Answer:
- Force Fields : Apply GAFF2 or CHARMM36 to model solute-solvent interactions.
- Free Energy Calculations : Use thermodynamic integration to predict solubility in mixed solvents (e.g., ethanol-water). Results correlate with experimental data within ±5% .
Basic: How can researchers reconcile discrepancies in reported biological activity data?
Answer:
Q. Advanced: What statistical methods validate contradictory results?
Answer:
- Meta-Analysis : Pool data from multiple studies using random-effects models. Weight studies by sample size and assay precision .
- Bayesian Inference : Calculate posterior probabilities to assess the likelihood of activity under varying conditions (e.g., IC₅₀ ranges) .
Advanced: How can computational chemistry predict the reactivity of this compound in catalytic systems?
Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Reaction Pathway Modeling : Use NEB (Nudged Elastic Band) methods to map energy profiles for decarboxylation or ring-opening reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
